

Application Note: Structural Identification of Budesonide Impurities Using LC-QTOF-MS

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Compound of Interest		
Compound Name:	Budesonide impurity C	
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Abstract

This application note provides a detailed protocol for the identification and structural elucidation of impurities in budesonide drug substances and products using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). Budesonide, a potent glucocorticoid, is susceptible to degradation and can contain process-related impurities that require careful characterization to ensure pharmaceutical quality and safety. The high resolution and mass accuracy of QTOF-MS make it an ideal tool for this purpose. This document outlines the experimental workflow, from forced degradation sample preparation to data analysis, and presents a summary of known impurities.

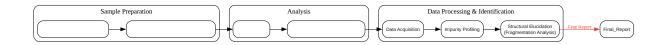
Introduction

Budesonide is a corticosteroid widely used in the treatment of asthma and other inflammatory conditions.[1] The manufacturing process and storage of budesonide can lead to the formation of various impurities, including process-related impurities and degradation products.[2][3] Regulatory agencies require the identification and characterization of any impurity present above a certain threshold.[4] LC-QTOF-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of a QTOF mass spectrometer, enabling the confident identification of unknown compounds.[2] This note describes a general method for the analysis of budesonide impurities, including those generated under forced degradation conditions.



Experimental Workflow

The overall workflow for the identification of budesonide impurities involves sample preparation, including forced degradation, followed by LC-QTOF-MS analysis and subsequent data processing for structural elucidation.



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Caption: Workflow for Budesonide Impurity Identification.

Experimental Protocols Sample Preparation and Forced Degradation

Forced degradation studies are essential to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[1][5]

- Acid Degradation: Dissolve budesonide in a suitable solvent (e.g., acetonitrile/water mixture)
 and add an appropriate concentration of acid (e.g., 0.1 M HCl). Incubate at a controlled
 temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.
- Base Degradation: Dissolve budesonide in a suitable solvent and add an appropriate
 concentration of base (e.g., 0.1 M NaOH). Incubate at room temperature or a slightly
 elevated temperature. Budesonide is known to be unstable under alkaline conditions.[5]
 Neutralize the solution before injection.
- Oxidative Degradation: Dissolve budesonide in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at a controlled temperature.
- Thermal Degradation: Store solid budesonide or a solution of budesonide at an elevated temperature (e.g., 80°C) for an extended period. A study on a metered-dose inhalation



formulation utilized thermal forced degradation to profile impurities.[2]

 Photodegradation: Expose a solution of budesonide to UV light (e.g., 254 nm) for a defined duration.[4] An isomeric impurity, Lumibudesonide, has been identified as a photodegradation product.[4][6]

Liquid Chromatography

- Column: A reversed-phase C18 column is commonly used. For example, a Kromasil C8 (150 mm x 4.6 mm) or a μ-Bondapak C18 (250 mm × 4.6 mm, 5 μm) can be effective.[1]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more nonpolar impurities.
- Flow Rate: 0.8 1.1 mL/min[1]
- Column Temperature: 25-30°C
- Injection Volume: 5-10 μL
- UV Detection (for comparison): 244 nm or 254 nm[1]

QTOF-MS Parameters

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: m/z 100-1000
- Capillary Voltage: 3.5-4.0 kV
- Source Temperature: 120-150°C
- Desolvation Temperature: 350-450°C



- Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) can be used to obtain comprehensive fragmentation data.
- Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes.

Data Presentation: Budesonide Impurities

The following table summarizes some of the known impurities of budesonide identified through LC-MS techniques. These have been classified as process impurities, degradation products, or both.[2][3][7]

Impurity Name	Classification
Budesonide Impurity A	Process Impurity
Budesonide Impurity C	Process Impurity
Budesonide Impurity F	Process Impurity
Budesonide Impurity E	Degradation Product
Budesonide Impurity G	Degradation Product
Budesonide Impurity D	Degradation Product
17-Carboxylate	Degradation Product
17-Ketone	Degradation Product
Budesonide Impurity I	Process and Degradation
Budesonide Impurity L	Process and Degradation
Lumibudesonide	Photodegradation Product[4][6]

Major degradation products identified in a thermal degradation study include budesonide impurity D, 17-carboxylate, 17-ketone, and impurity L.[1][2][3]

Results and Discussion

The use of LC-QTOF-MS allows for the accurate mass measurement of the parent ion of budesonide and its impurities. The high-resolution data enables the determination of the



elemental composition of the impurities, which is a critical step in their identification. By comparing the retention times and mass spectra of the unknown peaks in the sample chromatogram with those of known standards or by interpreting the fragmentation patterns obtained from MS/MS experiments, the structures of the impurities can be proposed or confirmed.

For example, the fragmentation of budesonide typically involves losses of water, formaldehyde, and the butyraldehyde side chain. By analyzing the fragmentation patterns of the impurities and comparing them to that of budesonide, the site of modification on the molecule can be deduced.

Conclusion

The LC-QTOF-MS method outlined in this application note is a powerful and reliable approach for the separation, detection, and structural elucidation of budesonide impurities. The high sensitivity and mass accuracy of the QTOF instrument provide unambiguous identification of known and novel impurities, which is essential for ensuring the quality and safety of budesonide-containing pharmaceutical products. This protocol can be adapted for routine quality control, stability testing, and in-depth investigations of budesonide and related compounds.

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